3-(4-Fluoro-2-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSZWRPIFYZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450409 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166251-34-9 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Carboxylation
This method leverages the reactivity of Grignard reagents with carbon dioxide to form carboxylic acids. The synthesis begins with the preparation of (4-fluoro-2-methylphenyl)magnesium bromide, which is subsequently treated with dry ice (CO₂).
Synthetic Protocol :
-
Formation of Grignard Reagent :
4-Bromo-1-fluoro-2-methylbenzene (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux. The reaction is initiated with a small amount of iodine and maintained for 2–3 hours until the magnesium is fully consumed . -
Carboxylation :
The Grignard reagent is poured onto crushed dry ice, followed by quenching with dilute hydrochloric acid. The crude product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate), yielding 3-(4-fluoro-2-methylphenyl)propanoic acid in 60–70% yield .
Advantages :
-
High regioselectivity due to the directed ortho effect of the fluoro group.
Hydrolysis of Nitrile Precursors
Nitriles serve as versatile intermediates for carboxylic acid synthesis. For this route, 3-(4-fluoro-2-methylphenyl)propanenitrile is hydrolyzed under acidic or basic conditions.
Stepwise Procedure :
-
Nitrile Synthesis :
A mixture of 4-fluoro-2-methylbenzyl chloride (1.0 equiv) and sodium cyanide (1.5 equiv) in dimethyl sulfoxide (DMSO) is heated at 80°C for 24 hours. The nitrile intermediate is isolated in 70–75% yield after distillation . -
Hydrolysis :
The nitrile is refluxed with 6 M hydrochloric acid for 12 hours. Neutralization with sodium bicarbonate followed by extraction and recrystallization affords the target acid in 85–90% yield .
Critical Parameters :
-
Acidic hydrolysis avoids racemization, making this method suitable for chiral analogs.
-
Excess cyanide must be removed to prevent toxicity hazards during scaling .
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enable the construction of the aromatic-propanoic acid linkage with high precision.
Representative Protocol :
-
Boronic Acid Preparation :
4-Fluoro-2-methylphenylboronic acid is synthesized via lithiation of 1-bromo-4-fluoro-2-methylbenzene followed by treatment with triisopropyl borate . -
Coupling with Acrylic Acid Derivative :
The boronic acid (1.2 equiv) is reacted with methyl acrylate (1.0 equiv) in the presence of palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a mixture of toluene and aqueous sodium carbonate. The reaction proceeds at 80°C for 8 hours, yielding methyl 3-(4-fluoro-2-methylphenyl)propanoate in 75–80% yield . -
Ester Hydrolysis :
The ester is saponified with lithium hydroxide in methanol/water, followed by acidification to isolate the free acid in 90–95% yield .
Catalyst Systems :
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are preferred for their efficiency and tolerance to functional groups .
-
Ligands such as XPhos or SPhos enhance reaction rates and selectivity .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 65–75 | 95–98 | Moderate | High |
| Grignard Carboxylation | 60–70 | 90–95 | High | Moderate |
| Nitrile Hydrolysis | 85–90 | 98–99 | Low | Low |
| Suzuki Coupling | 75–80 | 97–99 | High | High |
Key Findings :
-
The Suzuki coupling route offers the best balance of yield and scalability, making it ideal for industrial applications .
-
Nitrile hydrolysis achieves the highest purity but requires stringent safety measures .
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Friedel-Crafts alkylation is cost-effective but limited by substrate availability and regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of this compound derivatives such as ketones or aldehydes.
Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylpropanoic Acid Derivatives
3-(4-Fluorophenyl)propanoic Acid (C₉H₉FO₂)
3-(4-Chlorophenyl)propanoic Acid Derivatives
- Example: Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (C₁₃H₁₇ClO₃) .
- Key Differences: Chlorine’s larger atomic radius and higher electronegativity may alter electronic interactions with target receptors. The esterification (methyl ester) and additional methyl groups on the propanoic acid chain further modify solubility and bioavailability.
Substituent Position Variations
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid (C₁₀H₁₁FO₃)
- Structure: Features a hydroxyl group at the β-position of the propanoic acid chain.
- Molecular Weight : 198.19 g/mol .
- This compound has been discontinued commercially, suggesting challenges in synthesis or stability .
3-(4-Fluorophenyl)-2-methylpropanoic Acid (C₁₀H₁₁FO₂; CID 15487791)
- Structure: Methyl group on the propanoic acid chain (C2) instead of the phenyl ring.
- Molecular Weight : 198.19 g/mol .
- Key Differences : The shift of the methyl group from the phenyl ring to the chain alters steric effects and electronic distribution, which may influence receptor binding kinetics compared to the 4-fluoro-2-methylphenyl variant.
Hydroxyphenyl and Methoxy Derivatives
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Example : Anticancer derivatives with a 4-hydroxyphenyl group .
- These compounds exhibit anticancer activity, contrasting with the metabolic effects of fluorinated analogs.
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-(4-Fluoro-2-methylphenyl)propanoic acid, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C11H13F O2
- CAS Number : 166251-XX-X
- Molecular Weight : 196.22 g/mol
The compound features a propanoic acid moiety attached to a 4-fluoro-2-methylphenyl group, which contributes to its unique pharmacological properties.
This compound exhibits multiple mechanisms of action, primarily through the modulation of enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting processes such as lipid metabolism and glucose homeostasis.
- Receptor Agonism : It acts as a full agonist for G-protein-coupled receptor 40 (GPR40), enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, which is crucial in the management of type 2 diabetes .
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
- Antidiabetic Activity : Demonstrated efficacy in improving glycemic control in animal models, indicating potential use in diabetes management.
- Anti-inflammatory Properties : Exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammation markers.
Case Studies
Recent studies have highlighted the compound's potential:
- A study on GPR40 agonists identified this compound as a promising lead for developing novel antidiabetic agents. It showed significant improvements in insulin secretion and plasma GLP-1 levels in diabetic mice models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Propanoic acid derivative | GPR40 agonist; antidiabetic effects |
| 3-(2-fluoro-4-methylphenyl)propanoic acid | Propanoic acid derivative | Similar GPR40 activity |
| Indole-5-propanoic acid derivatives | Indole derivatives | GPR40 agonists with varied effects |
This table illustrates the comparative biological activities of related compounds, emphasizing the unique role of this compound as a GPR40 agonist.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including enzymatic synthesis, which allows for better control over stereochemistry and yields . Characterization techniques such as NMR and HPLC have confirmed the purity and structural integrity of synthesized compounds.
Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.
- Formulation Development : Exploring various delivery methods to enhance bioavailability.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(4-Fluoro-2-methylphenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-fluoro-2-methylphenyl group to a propanoic acid backbone. For example, halogenated precursors (e.g., 4-fluoro-2-methylbenzene derivatives) can undergo nucleophilic substitution with malonic ester derivatives, followed by hydrolysis to yield the target compound. Reaction optimization may include using anhydrous THF as a solvent and LiOH for hydrolysis, as demonstrated in analogous propanoic acid syntheses .
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR will show a triplet for the methyl group (δ ~1.3 ppm) and splitting patterns for aromatic protons (δ ~6.8–7.2 ppm). F NMR can confirm the fluorine substituent (δ ~-110 ppm) .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group.
- Mass Spectrometry : Molecular ion peak at m/z 198.1 (CHFO) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers away from light, as recommended for structurally similar nitro- and halogenated arylpropanoic acids .
Q. What initial biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase (COX) isoforms using fluorometric assays, comparing results with ibuprofen derivatives .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM to assess preliminary toxicity .
Advanced Questions
Q. How can regioselectivity challenges in introducing the 4-fluoro-2-methylphenyl group be addressed?
- Methodological Answer :
- Employ directing groups (e.g., boronic esters) in Suzuki-Miyaura coupling to control substitution positions.
- Computational modeling (DFT) can predict electronic effects of the methyl and fluorine substituents, guiding catalyst selection (e.g., Pd(PPh)) .
Q. How to resolve contradictions in reported C NMR chemical shifts for this compound?
- Methodological Answer :
- Re-measure spectra under standardized conditions (e.g., DMSO-d, 25°C).
- Compare with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What structural analogs of this compound exhibit enhanced pharmacokinetic properties?
- Comparative Analysis :
- Conclusion : Chlorinated heterocycles (e.g., thiophene) improve lipophilicity and potency .
Q. What computational strategies predict its binding affinity to protein targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
